Product packaging for Methyl (E)-14-methylhexadec-8-enoate(Cat. No.:CAS No. 56941-91-4)

Methyl (E)-14-methylhexadec-8-enoate

Cat. No.: B13971480
CAS No.: 56941-91-4
M. Wt: 282.5 g/mol
InChI Key: KXKSZSXMFYJWFU-FNORWQNLSA-N
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Description

Methyl (E)-14-methylhexadec-8-enoate is an organic compound with the molecular formula C 18 H 34 O 2 and a molecular weight of 282.47 g/mol . It is characterized by a specific (E)-configuration of its double bond between the 8th and 9th carbon atoms . This compound is recognized as a substance found in nature . This compound holds a notable place in the history of chemical ecology. It was featured in the pioneering work of the late Professor Kenji Mori, who conducted the first enantioselective synthesis of its (Z)-isomer analogue to determine the absolute configuration of a sex pheromone of the dermestid beetle, Trogoderma inclusum . This early research helped establish enantioselective synthesis as a standard method for determining the absolute configuration of pheromones and underscored the critical role of stereochemistry in their biological activity . As a research chemical, predicted physical properties include a boiling point of approximately 351°C and very low solubility in water . Researchers are advised to consult relevant safety data sheets before handling. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O2 B13971480 Methyl (E)-14-methylhexadec-8-enoate CAS No. 56941-91-4

Properties

CAS No.

56941-91-4

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

methyl (E)-14-methylhexadec-8-enoate

InChI

InChI=1S/C18H34O2/c1-4-17(2)15-13-11-9-7-5-6-8-10-12-14-16-18(19)20-3/h5,7,17H,4,6,8-16H2,1-3H3/b7-5+

InChI Key

KXKSZSXMFYJWFU-FNORWQNLSA-N

Isomeric SMILES

CCC(C)CCCC/C=C/CCCCCCC(=O)OC

Canonical SMILES

CCC(C)CCCCC=CCCCCCCC(=O)OC

Origin of Product

United States

Natural Occurrence and Ecological Context of Methyl E 14 Methylhexadec 8 Enoate

Isolation and Identification from Biological Sources

The identification of sex pheromones in Trogoderma beetles has been a subject of scientific investigation for several decades, revealing a complex interplay of related chemical compounds.

Initial research into the sex attractants of the larger cabinet beetle, Trogoderma inclusum, led to the identification of two compounds: 14-methyl-cis-8-hexadecen-1-ol and methyl-14-methyl-cis-8-hexadecenoate . This early work was significant in pointing towards this class of molecules as the basis for chemical communication in these insects.

However, a foundational study in 1976 by Cross, Byler, and their colleagues significantly advanced the understanding of these pheromones. Using a method involving the collection of volatile compounds on Porapak-Q, they isolated and identified the sex pheromone components from four different Trogoderma species pherobase.com. This research established that the major active components were not methyl esters, but rather two isomers of a C17 aldehyde: (Z)-14-methyl-8-hexadecenal and (E)-14-methyl-8-hexadecenal pherobase.comresearchgate.net. These aldehydes are now commonly referred to as "trogodermal" researchgate.net.

The comprehensive study by Cross et al. (1976) also analyzed the pheromone composition of the warehouse beetle (Trogoderma variabile), the glabrous cabinet beetle (Trogoderma glabrum), and the invasive khapra beetle (Trogoderma granarium). Their findings demonstrated that these species share the same aldehyde components, but in differing ratios, which is crucial for species recognition pherobase.com.

For instance, the pheromone of T. granarium was identified as a blend of (Z)-14-methyl-8-hexadecenal and (E)-14-methyl-8-hexadecenal, typically in a 92:8 ratio . Similarly, T. variabile was found to share the major component, the (Z)-isomer, with T. granarium . The pheromone for T. glabrum also utilizes these aldehyde components pherobase.com. The consistent presence of these aldehydes across multiple key pest species underscores their fundamental importance in the chemical ecology of this genus researchgate.net.

Table 1: Primary Pheromone Components Identified in Trogoderma Species

Species Common Name Primary Pheromone Components
Trogoderma granarium Khapra Beetle (Z)-14-methyl-8-hexadecenal and (E)-14-methyl-8-hexadecenal
Trogoderma variabile Warehouse Beetle (Z)-14-methyl-8-hexadecenal bedoukian.com
Trogoderma inclusum Larger Cabinet Beetle (Z)-14-methyl-8-hexadecenal bedoukian.com
Trogoderma glabrum Glabrous Cabinet Beetle (E)-14-methyl-8-hexadecenal pherobase.com

Ecological Roles and Distribution in Insect Systems

Pheromones are pivotal in mediating interactions between individuals of the same species. In Trogoderma beetles, these chemical signals are essential for successful reproduction and maintaining species integrity.

The primary ecological role of the identified Trogoderma pheromones, specifically the (Z)- and (E)- isomers of 14-methyl-8-hexadecenal, is to facilitate mate finding researchgate.net. Virgin females release these volatile compounds to attract males over a distance, initiating courtship and mating behaviors. This form of chemical signaling is a classic example of intra-specific communication, where a message is sent and received by members of the same species. The effectiveness of these pheromones is such that they are now synthesized and widely used in commercial lures for monitoring and managing populations of these stored-product pests researchgate.netbedoukian.com.

While several Trogoderma species use the same chemical components in their pheromones, the specificity required for reproductive isolation is achieved through precise blending openagrar.de. The ratio of the (Z)- and (E)-isomers is a critical factor that allows males to distinguish females of their own species from those of closely related species pherobase.com. For example, the high Z-isomer ratio in T. granarium is a distinct signal. This chemical distinction is a key mechanism that prevents interbreeding among sympatric species—those that live in the same geographic area. Variations in the blend, including the potential presence of minor components, can further enhance the specificity of the signal, ensuring that the communication is directed accurately to the intended recipient openagrar.de.

Biosynthesis and Metabolic Pathways of Methyl E 14 Methylhexadec 8 Enoate

Proposed Biosynthetic Routes in Producing Organisms

The carbon skeleton of Methyl (E)-14-methylhexadec-8-enoate originates from primary metabolism, specifically from the building blocks used in fatty acid synthesis. The proposed biosynthetic route involves a modification of the typical fatty acid synthase (FAS) pathway, incorporating a branched-starter unit and subsequent desaturation and esterification steps.

The biosynthesis is thought to initiate with a primer derived from the catabolism of amino acids. Specifically, the degradation of isoleucine can yield propionyl-CoA. This three-carbon unit serves as the starting block for the fatty acid chain, leading to the characteristic methyl branch at the anteiso position. The fatty acid synthase complex then sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain.

Following the elongation to a 16-carbon chain (hexadecanoic acid), a desaturation event is proposed to occur. This enzymatic step introduces a double bond at the Δ8 position of the fatty acid chain, resulting in (E)-14-methylhexadec-8-enoic acid. The final step in the proposed pathway is the esterification of the carboxyl group of this fatty acid with a methyl group, a reaction catalyzed by a specific methyltransferase, to yield the final product, this compound.

This proposed route is a common theme in the biosynthesis of many insect pheromones, where modifications to standard metabolic pathways lead to the production of a diverse array of signaling molecules.

Enzymatic Transformations Involved in its Formation

The formation of this compound is dependent on a series of specific enzymatic transformations that divert intermediates from the general fatty acid pool.

Key Enzymatic Steps:

StepEnzyme ClassSubstrateProduct
Initiation Fatty Acid Synthase (FAS)Propionyl-CoA + Malonyl-CoA14-Methylhexadecanoyl-ACP
Desaturation Fatty Acyl-CoA Desaturase14-Methylhexadecanoyl-CoA(E)-14-methylhexadec-8-enoyl-CoA
Esterification Fatty Acid Methyltransferase(E)-14-methylhexadec-8-enoic acid + S-adenosyl methionineThis compound

The initial step is catalyzed by Fatty Acid Synthase (FAS) , which utilizes propionyl-CoA as a primer instead of the more common acetyl-CoA. This leads to the synthesis of a branched-chain fatty acid.

The introduction of the double bond is a critical step catalyzed by a Fatty Acyl-CoA Desaturase . These enzymes are known for their high specificity regarding the position and stereochemistry of the double bond they introduce. In this case, a Δ8-desaturase is responsible for creating the (E)-double bond.

Finally, the formation of the methyl ester is carried out by a Fatty Acid Methyltransferase . This enzyme transfers a methyl group, typically from S-adenosyl methionine (SAM), to the carboxyl group of the fatty acid.

Microbial Pathways for Branched-Chain Fatty Acid Esters

Microbial systems, particularly bacteria and yeast, have been engineered to produce a variety of fatty acid derivatives, including branched-chain fatty acid esters. These engineered pathways provide valuable insights into the biosynthesis of compounds like this compound.

In recombinant microbial cells, the production of branched-chain fatty acids is often achieved by providing precursor molecules derived from amino acid catabolism, such as propionyl-CoA from isoleucine degradation. The native or heterologously expressed fatty acid synthesis machinery of the microbe then elongates these branched starters.

To produce esters, an ester synthase or a fatty acid O-methyltransferase is introduced into the microbial host. These enzymes can convert the free fatty acids or their CoA-thioesters into the corresponding esters. For methyl esters, a fatty acid O-methyltransferase that utilizes S-adenosylmethionine as the methyl donor is typically employed.

The engineering of these microbial pathways often involves the overexpression of key enzymes, the knockout of competing metabolic pathways, and the optimization of fermentation conditions to maximize the yield of the desired branched-chain fatty acid ester. These efforts highlight the modular nature of these biosynthetic pathways and the potential for heterologous production of complex molecules.

Chemical Synthesis and Stereochemical Control of Methyl E 14 Methylhexadec 8 Enoate

Total Synthesis Approaches and Methodologies

Early synthetic efforts laid the groundwork for the production of 14-methylhexadec-8-enoates. While a specific synthesis of the (E)-isomer by Rodin et al. is not extensively detailed in readily available literature, their work on the related (Z)-isomer provides insight into the foundational techniques of the time. Their approach for the synthesis of methyl (Z)-14-methylhexadec-8-enoate, a component of the sex attractant of the Trogoderma inclusum beetle, involved a linear sequence of reactions. A key step in this synthesis was the utilization of a Wittig reaction to establish the cis-double bond geometry. acs.org

Kenji Mori, a prominent figure in pheromone synthesis, developed several approaches for the synthesis of chiral pheromones, including enantiomers of 14-methyl-8-hexadecenoic acid. Mori's strategies often relied on the use of chiral pool starting materials to establish the required stereochemistry at the chiral center. His work on the absolute configurations of the enantiomers of the corresponding alcohol and methyl ester of the cis-isomer demonstrated the importance of enantioselective synthesis in determining biological activity. acs.org Mori's syntheses of other, structurally similar pheromones often employed asymmetric synthesis techniques to create the necessary chiral building blocks, which were then elaborated to the final target molecule. nih.gov

A common and efficient strategy for introducing chirality into the target molecule is the use of readily available, enantiomerically pure natural products, a concept known as chiral pool synthesis. (R)-(+)-Citronellal, which can be derived from citronellol (B86348), has served as a valuable starting material for the synthesis of the (S)-enantiomer of related pheromones. orgsyn.orgresearchgate.netgoogle.com The synthesis of (-)-menthol from citronellal (B1669106) highlights the utility of this starting material in constructing complex chiral molecules.

The synthesis of methyl (E)-14-methylhexadec-8-enoate from citronellol typically involves the oxidative cleavage of the double bond in the citronellol derivative to generate a chiral aldehyde. This aldehyde, containing the pre-existing stereocenter, is then elaborated through a series of reactions, including chain extension and the stereoselective formation of the (E)-double bond, to yield the final product. The use of citronellol provides a cost-effective and stereocontrolled route to the desired enantiomer.

Both convergent and linear strategies have been applied to the synthesis of long-chain unsaturated esters like this compound.

Synthesis StrategyDescriptionAdvantagesDisadvantages
Linear Sequential modification of a single starting material.Straightforward to plan.Overall yield can be low if any step has a poor yield.
Convergent Independent synthesis of fragments followed by coupling.More efficient for complex molecules, higher overall yields.Requires more complex planning and synthesis of multiple fragments.

Stereoselective Synthesis Methodologies

The biological activity of pheromones is often highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound is of paramount importance. This involves the precise control of both the geometry of the double bond and the configuration of the chiral center.

The formation of the (E)-double bond in this compound is a critical step in its synthesis. Several olefination reactions have been developed that provide high selectivity for the (E)-isomer.

The Wittig reaction is a widely used method for forming carbon-carbon double bonds. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. Stabilized ylides, which contain an electron-withdrawing group, generally lead to the formation of (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnih.govnih.gov The reaction of an appropriate aldehyde with a stabilized phosphorus ylide provides a reliable route to the (E)-isomer of the target molecule.

The Julia-Lythgoe olefination and its modifications, such as the Julia-Kocienski olefination , are powerful methods for the stereoselective synthesis of (E)-alkenes. organic-chemistry.orgwikipedia.orgalfa-chemistry.comchem-station.comtcichemicals.com These reactions involve the reaction of a phenyl sulfone with an aldehyde or ketone, followed by reductive elimination to form the alkene. The Julia-Kocienski olefination, in particular, is known for its high (E)-selectivity and is often the method of choice for the synthesis of trans-disubstituted alkenes.

The synthesis of enantiomerically pure (S)- and (R)-methyl (E)-14-methylhexadec-8-enoate requires the use of asymmetric synthesis techniques. These methods can be broadly categorized into the use of chiral auxiliaries and chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a chiral compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in the asymmetric synthesis of related pheromones. scispace.comresearchgate.netresearchgate.net For example, the asymmetric synthesis of (S)-14-methyl-1-octadecene utilized an (S)-4-benzyloxazolidin-2-one auxiliary to induce the formation of the desired stereocenter with high stereoselectivity. scispace.comresearchgate.net

Key Reactions in Stereoselective Synthesis

The stereoselective synthesis of this compound, a long-chain unsaturated ester, relies on a series of precise chemical transformations to construct the carbon backbone and establish the specific (E)-geometry of the double bond at the C8 position. Key reactions that are instrumental in achieving this include the Corey–Fuchs reaction for alkyne synthesis, Zipper Isomerization for positional control of triple bonds, Wittig-type reactions for stereocontrolled alkene formation, and selective hydrogenation for converting alkynes to alkenes.

Corey–Fuchs Reaction

The Corey–Fuchs reaction is a powerful two-step method for converting an aldehyde into a terminal alkyne, effectively adding a two-carbon unit. organic-chemistry.orgresearchgate.net This process is fundamental in building the carbon chain required for this compound.

The reaction proceeds in two distinct stages:

Dibromo-olefination: The aldehyde starting material is treated with a phosphine-dibromomethylene ylide. wikipedia.org This ylide is typically generated in situ from carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). jk-sci.comalfa-chemistry.com This step, analogous to a Wittig reaction, converts the carbonyl group into a 1,1-dibromoalkene. organic-chemistry.orgwikipedia.org The use of zinc dust can improve yields and facilitate easier product separation by reducing the amount of triphenylphosphine required. wikipedia.orgjk-sci.com

Alkyne Formation: The resulting dibromoalkene is then treated with a strong base, typically two equivalents of an organolithium reagent like n-butyllithium (n-BuLi). organic-chemistry.orgjk-sci.com The first equivalent of base induces dehydrobromination to form a bromoalkyne intermediate. organic-chemistry.org The second equivalent promotes a lithium-halogen exchange, followed by elimination, which upon acidic workup, yields the terminal alkyne. organic-chemistry.orgalfa-chemistry.com

This method is highly valued for its efficiency in creating terminal alkynes, which are versatile intermediates for further carbon-carbon bond-forming reactions. researchgate.netjk-sci.com

Zipper Isomerization

The "alkyne zipper" reaction is an exceptionally useful transformation that involves the isomerization of an internal alkyne to a terminal position along a carbon chain. mdpi.comwikipedia.org This reaction is driven by the formation of a stable terminal alkynylide anion in the presence of a very strong base. wikipedia.org While a synthesis of this compound might start with a precursor that already allows for alkyne formation at the correct position, the zipper reaction provides significant synthetic flexibility. It allows for the use of starting materials where the triple bond is not located at the chain's terminus. mdpi.com

The reaction mechanism involves a series of deprotonation and reprotonation steps, causing the triple bond to migrate along the alkyl chain until it reaches the end. wikipedia.org The process requires a superbase, such as potassium 3-aminopropylamide (KAPA), which is generated from potassium hydride in 1,3-diaminopropane. wikipedia.org The reaction is particularly effective for long, straight-chain alkynes, making it suitable for fatty acid synthesis. mdpi.com

Wittig Reactions

The Wittig reaction is a cornerstone of alkene synthesis, celebrated for its reliability in forming a carbon-carbon double bond at a specific location by reacting a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide. libretexts.orglumenlearning.com For the synthesis of this compound, achieving the correct (E)-stereochemistry is critical. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.orgwikipedia.org

Stabilized Ylides: When the R group on the ylide's carbanion is an electron-withdrawing group (like an ester or ketone), the ylide is stabilized. These stabilized ylides are less reactive and the reaction is reversible, allowing it to proceed under thermodynamic control. This selectively leads to the formation of the more stable (E)-alkene. organic-chemistry.orgwikipedia.org This is the preferred pathway for synthesizing the target compound.

Non-stabilized Ylides: In contrast, ylides with simple alkyl groups are non-stabilized and react rapidly and irreversibly under kinetic control, primarily yielding the (Z)-alkene. organic-chemistry.orgwikipedia.org

Therefore, a Wittig-type reaction, such as the Horner-Wadsworth-Emmons modification which often shows high (E)-selectivity, would be employed to couple two key fragments of the target molecule, ensuring the formation of the C8-C9 double bond with the correct trans geometry.

Hydrogenation

Once an alkyne intermediate has been synthesized with the correct carbon skeleton, the final step in forming the alkene is a selective reduction. The stereochemistry of the resulting alkene is determined by the choice of hydrogenation method. To obtain the (E)-alkene required for this compound, a dissolving metal reduction is the standard method. This reaction typically involves using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. The mechanism proceeds through a radical anion intermediate, which preferentially adopts a trans configuration before being fully reduced, leading to the formation of the (E)-alkene.

This stands in contrast to catalytic hydrogenation using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), which delivers hydrogen to the same face of the alkyne (syn-addition), resulting in the (Z)-alkene. The synthesis of the related (Z)-isomer, methyl 14-methyl-cis-8-hexadecenoate, would utilize such a catalytic method. acs.org

Optimization of Synthetic Yields and Purity for Research Applications

The successful synthesis of this compound for research purposes depends not only on constructing the correct molecular structure but also on maximizing the chemical yield and ensuring high purity. Optimization strategies focus on refining reaction conditions for the key synthetic steps and implementing effective purification protocols.

Optimizing Reaction Conditions and Yields

ReactionOptimization StrategyExpected OutcomeReference
Corey-Fuchs Reaction Addition of zinc powder during the formation of the dibromo-olefination reagent.Reduces the required amount of triphenylphosphine, which simplifies purification and can lead to higher yields (often in the 80-95% range for the two steps). jk-sci.com, alfa-chemistry.com, researchgate.net
Zipper Isomerization Use of highly effective superbases like KAPA (potassium 3-aminopropylamide) in appropriate solvents.Drives the equilibrium towards the desired terminal alkyne, achieving high conversion rates, with reported yields exceeding 90%. mdpi.com, wikipedia.org
Wittig Reaction Careful selection of a stabilized ylide (or a Horner-Wadsworth-Emmons reagent) and appropriate solvent/base combination.Maximizes the stereoselectivity for the desired (E)-alkene, minimizing the formation of the (Z)-isomer and increasing the isolated yield of the correct product. organic-chemistry.org, wikipedia.org
Alkyne Reduction Ensuring anhydrous conditions and sufficiently low temperatures during the dissolving metal reduction.Prevents side reactions and ensures a clean conversion of the alkyne to the (E)-alkene.-

The functionalization of long-chain fatty acid derivatives often requires conditions tailored to their physical properties, such as lower solubility. uantwerpen.be Optimization may involve adjusting solvent choice or reaction times to accommodate these long alkyl chains. uantwerpen.be

Ensuring High Purity

For research applications, particularly those involving biological assays, high purity is paramount. This includes both chemical purity (absence of reagents and byproducts) and, crucially, stereochemical purity (high isomeric excess of the E-alkene).

Removal of Byproducts: Many of the key reactions generate significant byproducts that must be removed. For example, the Wittig and Corey-Fuchs reactions produce triphenylphosphine oxide. umass.edu Its removal is a common challenge in purification. While triphenylphosphine oxide is crystalline, its separation from a nonpolar, long-chain ester like the target molecule often requires careful column chromatography.

Stereoisomer Separation: Despite optimization efforts, Wittig-type reactions can sometimes produce a minor amount of the undesired (Z)-isomer. Similarly, the reduction of the alkyne may not be perfectly selective. As the (E) and (Z) isomers have very similar physical properties, their separation is challenging. High-performance liquid chromatography (HPLC), particularly on silver nitrate-impregnated silica (B1680970) gel (argentation chromatography), is a powerful technique for separating unsaturated compounds based on the stereochemistry of their double bonds.

Final Purification: The final product is typically subjected to rigorous purification by column chromatography on silica gel to remove any remaining impurities, followed by spectroscopic analysis (NMR, MS, IR) to confirm its structure and assess its purity before use in research applications.

Biological Activity and Structure Activity Relationships of Methyl E 14 Methylhexadec 8 Enoate

Pheromonal Activity in Insect Communication

Methyl (E)-14-methylhexadec-8-enoate is closely related to the well-studied pheromone components of beetles in the genus Trogoderma. Research has primarily focused on the aldehyde analogs, (Z)- and (E)-14-methyl-8-hexadecenal, which are major sex pheromone components for several Trogoderma species. However, it is suggested that the corresponding alcohol and ester forms, such as this compound, are also biologically active, as responses to macerated beetle extracts are likely due to these compounds. researchgate.net

The primary behavioral response elicited by the pheromone complex, which includes related compounds, is the attraction of male beetles to females for the purpose of mating. Synthetic versions of these pheromones can induce mating responses in male Trogoderma beetles. For instance, synthetic (Z)-14-methyl-8-hexadecenal is known to elicit attraction and sexual arousal in males of Trogoderma variabile.

The response to pheromone components, including the different isomers of 14-methyl-8-hexadecenal, varies among species of the Trogoderma genus. This specificity in response is crucial for maintaining reproductive isolation between closely related species. For example, the sex pheromone of Trogoderma granarium (the Khapra beetle) is a mixture of (Z)-14-methyl-8-hexadecenal and (E)-14-methyl-8-hexadecenal in a 92:8 ratio. wordpress.com In contrast, Trogoderma variabile shares the major (Z) isomer with T. granarium. wordpress.com The specific blend of isomers is often key to eliciting a strong response from the target species. The action of Trogoderma scents appears to be genus-specific, as male T. granarium are attracted to the scents of female T. inclusum or T. glabrum, but not to those of species from other genera like Anthrenus, Attagenus, or Dermestes. researchgate.net

SpeciesMajor Pheromone Component(s)
Trogoderma granarium(Z)-14-methyl-8-hexadecenal and (E)-14-methyl-8-hexadecenal (92:8 ratio) wordpress.com
Trogoderma variabile(Z)-14-methyl-8-hexadecenal wordpress.com
Trogoderma inclusum(Z)- and (E)-14-methyl-8-hexadecenal pherobase.com
Trogoderma glabrum(Z)- and (E)-14-methyl-8-hexadecenal researchgate.net

Role in Reproductive Isolation and Mating Disruption

The species-specific nature of pheromone blends plays a critical role in reproductive isolation. The precise ratio of isomers and the chirality of the molecules can act as a barrier to inter-species mating. researchgate.net This specificity can be exploited for pest management through mating disruption, where synthetic pheromones are released into the environment to confuse males and prevent them from locating females, thereby disrupting the mating process and reducing the population of the target pest.

Chirality and Stereoisomer Specificity of Biological Response

The biological activity of Trogoderma pheromones is highly dependent on their stereochemistry, which includes both the geometric isomerism of the double bond (E/Z) and the chirality (R/S configuration) of the molecule.

The (E) and (Z) isomers of 14-methyl-8-hexadecenal, and by extension their corresponding methyl esters, exhibit different levels of biological activity in Trogoderma species. As mentioned earlier, the specific ratio of these isomers is often critical for optimal pheromonal activity. For T. granarium, a 92:8 ratio of the (Z) to (E) isomer is the most effective attractant. wordpress.com

The chirality of the pheromone molecule significantly impacts its biological activity. Trogoderma granarium can discriminate between the enantiomers of its pheromone. researchgate.net The natural pheromone possesses the (R)-configuration. Synthetic antipodes with the (S)-configuration have been shown to be significantly less active, with activity levels reduced to 1/500 to 1/1000 of the natural (R)-pheromone. researchgate.net This suggests that the stereospecificity of the olfactory receptors in the male antennae is finely tuned to the natural enantiomer. Interestingly, while the pheromone components of T. granarium are of the (R)-configuration, those isolated from T. inclusum have been identified as having the (S)-configuration. researchgate.net This difference in chirality likely contributes to the reproductive isolation between these two species.

StereoisomerRelative Biological Activity in Trogoderma granarium
(R)-enantiomer (natural)High
(S)-enantiomer (unnatural)1/500 to 1/1000 that of the (R)-enantiomer researchgate.net

Antagonistic Effects of Non-Natural Stereoisomers

The specificity of insect pheromone receptors often leads to a diminished or even antagonistic response when exposed to non-natural stereoisomers. While direct studies detailing the antagonistic effects of non-natural stereoisomers of this compound are limited, research on the closely related and more potent aldehyde pheromone components in Trogoderma provides significant insights.

In many insect species, the presence of a non-natural enantiomer can inhibit the response to the active, naturally produced enantiomer. nih.gov For instance, in some moth species, the "wrong" enantiomer in a pheromone blend can significantly reduce trap catches in the field. nih.gov This suggests that the non-natural isomer may compete for the same receptor site as the active isomer without triggering the downstream neural signaling that leads to a behavioral response, effectively blocking the receptor.

In the case of Trogoderma species, while some studies have shown that all stereoisomers of a pheromone component can exhibit some level of activity, the natural isomer is typically the most potent. nih.gov For the related German cockroach pheromone, detailed studies revealed that while the natural (3S,11S)-isomer was identified, all four stereoisomers showed roughly equal pheromonal activity. nih.gov However, it was also noted that for other insect pheromones, the non-natural enantiomer can inhibit the activity of the genuine one. nih.gov This highlights the species-specific nature of stereoisomer perception.

While there is no direct evidence of antagonism for this compound in the available literature, the principle of receptor specificity in insects makes it plausible that certain non-natural stereoisomers could act as antagonists or inhibitors of the natural pheromone response in Trogoderma. Further research focusing specifically on the behavioral and electrophysiological effects of individual stereoisomers versus blends is needed to confirm and quantify such antagonistic effects.

Electrophysiological and Behavioral Assays for Activity Determination

A variety of sophisticated assays are employed to determine the biological activity of pheromone components like this compound and its analogues. These methods allow researchers to quantify both the neural response of the insect's antenna and the resulting behavioral changes.

Electrophysiological Assays:

Key Findings from EAG Studies: Studies on related pheromone components in Trogoderma have shown that male antennae are highly sensitive to the natural pheromone isomers. nih.gov EAG dose-response curves can be generated for different stereoisomers to compare their relative stimulatory effects. nih.gov For example, in the brownbanded cockroach, EAG assays revealed that the male antenna showed high and similar sensitivity to the natural (RR) and one of the non-natural (SR) stereoisomers of its pheromone, supellapyrone, but much lower sensitivity to other isomers. nih.gov

Single Sensillum Recording (SSR) offers a more refined analysis by measuring the activity of individual olfactory sensory neurons housed within a single sensillum on the antenna. This technique can differentiate the responses of different neuron types to various compounds and their isomers.

Behavioral Assays:

Behavioral assays are crucial for determining if the detection of a compound translates into a behavioral response.

Olfactometer Assays: These laboratory-based assays measure the upwind movement of an insect towards a chemical source in a controlled environment, such as a Y-tube olfactometer. This allows for a quantitative assessment of attraction or repulsion. For Trogoderma, olfactometer tests have been used to demonstrate the attraction of males to female extracts and synthetic pheromone components. ekb.eg

Field Trapping: This method provides the ultimate test of a pheromone's effectiveness under natural conditions. Traps baited with synthetic pheromone blends are placed in the field, and the number of captured insects is recorded. These studies are essential for optimizing the composition and ratio of pheromone components for monitoring and pest management purposes. Commercial lures containing (Z)- and (E)-14-methyl-8-hexadecenal have been used effectively to trap various Trogoderma species. researchgate.net

The following table summarizes the types of assays used and their general findings related to Trogoderma pheromones:

Assay TypeDescriptionGeneral Findings for Trogoderma Pheromones
Electroantennography (EAG) Measures the total electrical response of the antenna to an odor.Male antennae show strong responses to natural pheromone components and some stereoisomers. nih.gov
Single Sensillum Recording (SSR) Measures the firing rate of individual olfactory neurons.Allows for the characterization of specific receptors for different pheromone components.
Olfactometer Bioassays Quantifies insect attraction or repulsion to a chemical source in the lab.Demonstrates male attraction to female pheromone extracts and synthetic blends. ekb.eg
Field Trapping Studies Assesses the effectiveness of baited traps in capturing insects in a natural environment.Confirms the attractant properties of synthetic pheromone blends for monitoring pest populations. researchgate.net

These combined electrophysiological and behavioral approaches provide a comprehensive understanding of the structure-activity relationships governing the chemical communication of Trogoderma beetles and the specific role of compounds like this compound.

Analytical Methodologies for Characterization and Quantification of Methyl E 14 Methylhexadec 8 Enoate

Chromatographic Techniques for Separation and Identificationwiley.comfishersci.comnih.gov

Chromatographic techniques are fundamental for isolating and identifying Methyl (E)-14-methylhexadec-8-enoate from complex mixtures, such as insect pheromone gland extracts or environmental samples. wiley.com These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

Gas Chromatography (GC) with Flame Ionization Detection (FID)fishersci.coms4science.at

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of fatty acid methyl esters (FAMEs), including this compound. fishersci.coms4science.atgcms.cz In this method, the volatile sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. s4science.at The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. nih.gov Highly polar stationary phases are often used for FAME analysis to achieve effective separation. fishersci.com

The Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon-hydrogen bonds. As the separated compounds elute from the column and are combusted in a hydrogen-air flame, they produce ions that generate a current proportional to the amount of analyte present. This makes GC-FID an excellent tool for quantification due to its high sensitivity, wide linear range, and consistent response for hydrocarbons. nih.govsciopen.com While FID is excellent for quantification, it does not provide structural information, making it necessary to use retention time matching with an authentic standard for identification. s4science.atnih.gov

Table 1: Typical GC-FID Parameters for FAME Analysis

Parameter Typical Setting Purpose
Column High-polarity capillary column (e.g., TR-FAME, Omegawax) Separates FAMEs based on polarity and boiling point. fishersci.com
Injector Temperature 250 °C Ensures rapid vaporization of the sample. nih.gov
Oven Program Temperature ramp (e.g., 70°C to 240°C at 5°C/min) Allows for the separation of compounds with a wide range of boiling points.
Carrier Gas Helium or Hydrogen Transports the sample through the column.
Detector Flame Ionization Detector (FID) Quantifies the amount of organic analyte. s4science.at

| Detector Temperature | 280 °C | Prevents condensation of the analyte before detection. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysiswiley.commdpi.comrothamsted.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the definitive identification of volatile compounds like this compound, especially in complex biological matrices. wiley.comnih.govmdpi.com This technique couples the powerful separation capabilities of GC with the detailed structural information provided by mass spectrometry. As components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron impact (EI). jeol.com

The resulting molecular ion and its characteristic fragment ions are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for the compound. wiley.com This mass spectrum serves as a chemical fingerprint. By comparing the retention time and the mass spectrum of an unknown peak to those of a known standard or a reference library (like the NIST database), a highly confident identification can be made. wiley.comnist.gov GC-MS is particularly crucial in pheromone research for identifying active components in mixtures of volatile compounds released by insects. wiley.com

Table 2: Typical GC-MS Parameters for Volatile Pheromone Analysis

Parameter Typical Setting Purpose
Column Low- to mid-polarity capillary column (e.g., DB-5ms, HP-5) Provides good resolution for a wide range of volatile organic compounds (VOCs). mdpi.com
Injector Split/Splitless, 250 °C Allows for analysis of samples with varying concentrations.
Oven Program Temperature ramp (e.g., 50°C to 280°C) Separates volatile components effectively.
Carrier Gas Helium Inert gas that carries the sample through the system.
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization energy that produces reproducible fragmentation patterns for library matching. jeol.com
Mass Analyzer Quadrupole, Ion Trap, or Time-of-Flight (TOF) Separates ions based on their mass-to-charge ratio. gcms.cznih.gov

| Detector | Electron Multiplier | Detects and amplifies the ion signal. |

Spectrometric Techniques for Structural Elucidation (beyond basic identification data)ekb.egusda.gov

While GC-MS is excellent for identification, other spectrometric techniques are required for complete structural elucidation, including the precise determination of isomeric configurations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignmentusda.govtandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of a compound. usda.gov Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework. mdpi.com

For this compound, NMR is critical for:

Confirming the methyl branch position: The chemical shifts and splitting patterns of the protons and carbons at and near the C-14 position confirm the location of the methyl group.

Assigning the double bond geometry: The coupling constant (J-value) between the vinyl protons at C-8 and C-9 is diagnostic of the double bond's stereochemistry. A larger coupling constant (typically >12 Hz) is characteristic of a trans or (E) configuration, while a smaller value is indicative of a cis or (Z) isomer.

The combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (like COSY and HMBC) allows for the unambiguous assignment of all proton and carbon signals, confirming the compound's constitution and stereochemistry. usda.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Moieties of this compound

Moiety Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ester -O-CH ~3.67 (s) ~51.4
-C =O - ~174.3
Alkene -H C=CH - ~5.3-5.4 (m) ~130
Methyl Branch C14-CH ~0.86 (d) ~19.3
C H-CH₃ ~1.5 (m) ~34.2

| Ethyl Terminus | C H₃-CH₂- | ~0.88 (t) | ~11.4 |

Note: Values are predicted and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Fragmentation Patternslibretexts.orgresearchgate.net

The mass spectrum generated by electron ionization (EI-MS) provides valuable structural information based on the compound's fragmentation pattern. libretexts.orgchemguide.co.uk For a long-chain fatty acid methyl ester like this compound, several key fragmentation pathways are expected. nih.govresearchgate.net

Table 4: Expected Key Ions in the EI-Mass Spectrum of this compound

m/z Ion Structure / Origin Significance
282 [M]⁺˙ (C₁₈H₃₄O₂)⁺˙ Molecular Ion
251 [M - OCH₃]⁺ Loss of the methoxy (B1213986) group
223 [M - C₄H₉]⁺ Cleavage at the branched carbon (loss of butyl radical)
74 [CH₃OC(OH)=CH₂]⁺˙ McLafferty rearrangement product, characteristic of methyl esters. researchgate.net

| Series | [CₙH₂ₙ₊₁]⁺, [CₙH₂ₙ₋₁]⁺ | Aliphatic chain fragments (e.g., m/z 41, 55, 69, 83...) |

Techniques for Determining Isomeric and Enantiomeric Puritytandfonline.comsakura.ne.jpnih.gov

The biological activity of pheromones is often highly dependent on their specific isomeric and enantiomeric form. nih.govresearchgate.net Therefore, analytical methods must be capable of separating and quantifying these different forms of this compound.

Geometric Isomerism: The purity of the (E) isomer relative to the (Z) isomer can be determined using high-resolution capillary gas chromatography, where the two isomers often show baseline separation on appropriate columns. nih.gov NMR spectroscopy, as discussed previously, can also quantify the isomeric ratio based on the integration of the distinct signals for the vinyl protons of each isomer.

Enantiomeric Purity: The methyl branch at the C-14 position creates a chiral center, meaning the compound can exist as (R) and (S) enantiomers. To determine the enantiomeric purity (or enantiomeric excess, ee), specialized chiral analytical techniques are required, as enantiomers have identical properties on achiral systems. thieme-connect.de

The most common approach is chiral chromatography (either GC or HPLC). sakura.ne.jpwikipedia.org This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, resulting in different retention times and allowing for their separation and quantification. wikipedia.org An alternative method involves derivatizing the molecule with a chiral reagent to create a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column. tandfonline.comtandfonline.com

Table 5: Techniques for Isomeric and Enantiomeric Purity Analysis

Technique Principle Application
High-Resolution GC Differential partitioning on an achiral stationary phase. Separation and quantification of geometric (E/Z) isomers. nih.gov
NMR Spectroscopy Different magnetic environments for nuclei in (E) and (Z) isomers. Quantification of the (E)/(Z) isomeric ratio.
Chiral Chromatography (GC/HPLC) Enantiomers interact differently with a Chiral Stationary Phase (CSP), leading to different retention times. wikipedia.org Direct separation and quantification of (R) and (S) enantiomers. sakura.ne.jp

| Derivatization with Chiral Reagent | A racemic mixture is converted into a mixture of diastereomers, which are separable on an achiral column. tandfonline.com | Indirect separation and quantification of enantiomers. |

Applications of Methyl E 14 Methylhexadec 8 Enoate in Pest Management Research

Development of Integrated Pest Management (IPM) Strategies

Integrated Pest Management (IPM) is a holistic approach that combines various pest control methods in a sustainable and environmentally sensitive way. suterra.com Pheromone-based tools are highly compatible with IPM programs because they are species-specific and have minimal impact on non-target organisms. ontario.ca The use of Methyl (E)-14-methylhexadec-8-enoate as a pheromone for Trogoderma glabrum allows for its incorporation into IPM strategies targeting this specific pest. pherobase.com

The overarching goal of incorporating this pheromone into an IPM framework is to monitor and control pest populations while reducing reliance on conventional insecticides. This approach is considered economically and environmentally sound. ecocenter.md IPM strategies for related Trogoderma species, such as the Khapra beetle (Trogoderma granarium), have successfully utilized analogous pheromone compounds, namely (Z)- and (E)-14-methyl-8-hexadecenal, for trapping and detection. npponepal.gov.npwordpress.com This sets a precedent for the effective use of this compound in similar programs for T. glabrum. The specificity of the pheromone ensures that beneficial insects are preserved, which is a cornerstone of a sustainable IPM program. suterra.comontario.ca

Table 1: Research Findings on Trogoderma Pheromones in IPM

Pest SpeciesPheromone Component(s)Application in ResearchFinding
Trogoderma granarium (Khapra Beetle)(Z)-14-methyl-8-hexadecenal and (E)-14-methyl-8-hexadecenal (92:8 ratio)Pheromone trapping for detection surveysPheromone traps are effective for monitoring and detection but can attract multiple dermestid species. npponepal.gov.npwordpress.comfao.org
Trogoderma variabile (Warehouse Beetle)(Z)-14-methyl-8-hexadecenalAttraction and sexual arousal bioassaysThe synthetic Z isomer effectively elicits attraction and sexual arousal in males. wordpress.comdocumentsdelivered.com
Trogoderma inclusum (Larger Cabinet Beetle)(Z)- and (E)-14-methyl-8-hexadecenalIsolation and identification from female beetlesBoth Z and E isomers were identified as sex pheromone components. pherobase.com
Trogoderma glabrum (Glabrous Cabinet Beetle)Methyl (E)-14-methyl-8-hexadecenoateIdentification as a semiochemicalIdentified as a pheromone used in the species' chemical communication. pherobase.com

Pheromone-Based Monitoring of Insect Populations

The primary application of this compound in pest management is as a lure in traps for monitoring Trogoderma glabrum populations. pherobase.com Synthetic pheromones are highly effective tools for detecting the presence, abundance, and seasonal activity of pest insects. ontario.castopbmsb.org Traps baited with a synthetic version of the pheromone can attract male beetles, providing an early warning of an infestation before it becomes widespread. insectslimited.comveseris.com

Commercially available trapping systems for other Trogoderma species utilize lures containing the aldehyde forms of the pheromone, (Z)- and (E)-14-methyl-8-hexadecenal. insectslimited.comresearchgate.net These lures have been used to successfully capture thousands of dermestid beetles in various locations, demonstrating the efficacy of this monitoring technique. researchgate.net Research has established that while these pheromone traps are powerful monitoring tools, they are not always species-specific and may attract several different species of dermestid beetles. npponepal.gov.npfao.org Therefore, the use of this compound provides a more targeted approach for the surveillance of T. glabrum. This allows for precise pest management decisions, such as determining the necessity and timing of other control measures.

Mating Disruption and Behavioral Manipulation for Pest Control

Mating disruption is a proactive pest control technique that permeates the atmosphere with a high concentration of a synthetic sex pheromone to prevent male insects from locating females for mating. suterra.comontario.ca This disruption interferes with mate location by masking the natural pheromone trails and causing males to follow false trails. ontario.ca The ultimate goal is to reduce mating success, thereby suppressing the pest population over time. researchgate.netgoogle.com

As a key pheromone component for Trogoderma glabrum, this compound is a prime candidate for the development of mating disruption technologies against this pest. pherobase.com While commercial mating disruption products are well-established for other pests, particularly moths, the principles are applicable to beetle species that rely on pheromones for reproduction. suterra.comresearchgate.net Research on related species, such as Trogoderma inclusum, has shown that prior exposure to a synthetic pheromone can lead to habituation, where males show a diminished response to subsequent pheromone exposure. oup.com This phenomenon of behavioral manipulation is one of the mechanisms that can contribute to the success of a mating disruption strategy. By preventing males from finding and mating with females, this technique can significantly reduce the next generation of pests. wordpress.comresearchgate.netoup.com

Future Research Directions and Challenges in Methyl E 14 Methylhexadec 8 Enoate Studies

Advancements in Stereoselective and Cost-Effective Synthesis

A primary challenge in the widespread application of pheromones like Methyl (E)-14-methylhexadec-8-enoate is the cost of production. openaccessgovernment.org Traditional chemical synthesis routes for insect pheromones, which are often long-chain unsaturated compounds, can be complex and expensive. earlham.ac.ukalfa-chemistry.com The unusual chemical characteristics and the need for high stereochemical purity often make these strategies not cost-effective for large-scale agricultural use. earlham.ac.uk

Future research is intensely focused on developing more economical and sustainable production methods. Key areas of advancement include:

Biocatalysis and Fermentation: The use of yeast fermentation and other biosynthetic systems presents a promising alternative to traditional chemical synthesis. openaccessgovernment.org These biological platforms can be engineered to produce pheromone precursors or the final compounds themselves, potentially lowering manufacturing costs to be competitive with conventional insecticides. openaccessgovernment.org Projects are underway to establish economically viable methods for the biosynthesis of insect pheromones in plants and filamentous fungi. earlham.ac.uk

Metathesis Chemistry: Advances in synthetic chemistry, particularly Z-selective olefin metathesis, offer more efficient and less wasteful routes to cis-olefin-containing pheromones. nih.gov While this compound is a trans-isomer, the principles of developing highly selective catalysts can be applied to create specific double bond geometries, reducing the need for difficult separation processes.

Novel Catalytic Systems: Iron-catalyzed cross-coupling reactions are being explored as a cheap, non-toxic, and efficient method for creating key carbon-carbon bonds found in many insect pheromones. beilstein-journals.org This approach is appealing for large-scale industrial synthesis due to the low cost and abundance of iron. beilstein-journals.org

Table 1: Comparison of Pheromone Synthesis Strategies
Synthesis MethodPrimary AdvantageKey ChallengeRelevance to this compound
Traditional Chemical SynthesisEstablished and versatileOften complex, expensive, and can be environmentally harsh. openaccessgovernment.orgearlham.ac.ukCurrent primary method, but high cost limits applications. openaccessgovernment.org
Biosynthesis (e.g., Yeast Fermentation)Potentially lower cost, sustainable, and scalable. openaccessgovernment.orgRequires significant investment in genetic engineering and process optimization.A future cost-effective production pathway for agricultural-scale use. earlham.ac.uk
Modern Catalysis (e.g., Metathesis, Iron-coupling)High stereoselectivity, efficiency, and use of less toxic catalysts. nih.govbeilstein-journals.orgCatalyst cost and sensitivity can be a factor.Offers pathways to higher purity and more efficient synthesis. beilstein-journals.org

Elucidating Complex Pheromone Blends and Interactions

This compound does not act in isolation. It is a component of a multi-chemical signal used by Trogoderma species. For instance, the sex pheromone of T. granarium is a blend that includes (Z)-14-methyl-8-hexadecenal and (E)-14-methyl-8-hexadecenal. The precise ratio and the presence of minor, yet-to-be-identified components can drastically alter the behavioral response of the target insect.

A significant challenge is that pheromones often attract closely related, non-target species, which can lead to misidentification in monitoring programs and wasted resources. internationalpheromones.comresearchgate.net Furthermore, some components within a blend can have antagonistic effects, reducing the trap catch of the target species. researchgate.net Future research must therefore focus on:

Complete Blend Identification: Thoroughly re-evaluating the volatile chemicals released by target pests like T. granarium to identify all components of the natural pheromone blend, including minor constituents that may play a crucial role in species specificity.

Behavioral Bioassays: Conducting detailed behavioral studies to understand how different ratios of this compound and its isomers, such as (Z)-14-methyl-8-hexadecenal, affect the attraction of both target and non-target species.

Synergistic and Antagonistic Effects: Investigating how this compound interacts with other semiochemicals, including host plant volatiles (kairomones), which can enhance attraction. researchgate.net Understanding these interactions is critical to developing highly effective and specific lures.

Understanding Receptor-Ligand Interactions at a Molecular Level

How an insect detects and processes the signal from a pheromone component like this compound is a complex process that begins at the molecular level. In insects, volatile chemicals are primarily detected by several families of proteins, including Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Odorant Binding Proteins (OBPs). nih.govresearchgate.net Unlike in vertebrates, insect ORs are not G-protein-coupled receptors but function as ligand-gated ion channels, forming a heteromeric complex between a specific OrX protein and a conserved co-receptor (Orco). mdpi.comfrontiersin.orgfrontiersin.org

The primary challenge in this area is the lack of specific knowledge regarding the receptor system for this compound in Trogoderma species. Future research directions are aimed at bridging this gap:

Receptor Identification and Deorphanization: Identifying the specific ORs in T. granarium that bind to this compound and its isomers. This involves gene expression analysis in the antennae followed by functional characterization of candidate receptors in heterologous systems. nih.gov

Structural Biology: Determining the three-dimensional structure of the responsible receptor and its binding pocket, both with and without the pheromone ligand bound. usda.gov This knowledge is fundamental for understanding the basis of its specificity and sensitivity.

Pharmacological Approaches: Using the identified receptor as a target to screen for or design novel molecules that could act as more potent attractants (agonists) or as inhibitors (antagonists). Such inhibitors could form the basis of advanced mating disruption technologies by blocking the insect's ability to perceive the natural pheromone. usda.gov

Table 2: Key Proteins in Insect Pheromone Perception
Protein TypeFunctionResearch Challenge for this compound
Odorant Binding Proteins (OBPs)Solubilize and transport hydrophobic odorants through the sensillum lymph to the receptors. mdpi.comIdentifying the specific OBP(s) in Trogoderma that bind this compound.
Odorant Receptors (ORs)Bind to the pheromone and initiate the neural signal by opening an ion channel. frontiersin.orgfrontiersin.orgIdentifying the specific OR and understanding its molecular structure and binding mechanism. nih.gov
Pheromone Degrading Enzymes (PDEs)Rapidly break down the pheromone in the antennae to terminate the signal and maintain sensitivity. nih.govCharacterizing the enzymes responsible for degrading this ester to understand signal dynamics.

Expanding Applications in Broader Ecological and Agricultural Contexts

Currently, lures containing the Trogoderma granarium pheromone blend are primarily used for monitoring and detection, which is crucial for this quarantine pest. plantarchives.orgtrece.com However, the potential applications of this compound extend far beyond simple monitoring. Pheromones are a cornerstone of modern IPM systems because they offer species-specific, environmentally benign alternatives to conventional insecticides. plantarchives.org

Expanding these applications faces several hurdles, including the degradation of the pheromone in the field, the cost of deployment for large areas, and optimizing trap design and density. internationalpheromones.com Future research should aim to overcome these challenges and broaden the use of this compound:

Mating Disruption: A key area for expansion is the development of mating disruption strategies. redinational.comipmguidelinesforgrains.com.au This involves releasing a sufficient amount of the synthetic pheromone to confuse male beetles and prevent them from locating females, thereby suppressing the pest population. redinational.com Research is needed to develop effective and long-lasting dispenser technologies and to determine the optimal deployment strategies for stored product environments.

Mass Trapping: While challenging, mass trapping aims to remove a large enough portion of the male population to reduce mating and subsequent crop damage. ipmguidelinesforgrains.com.au Success requires highly attractive lures, optimized trap designs, and a deep understanding of the pest's population dynamics. biochemtech.eu

Integration with Smart Agriculture: There is a need to integrate pheromone traps with automated counting systems and real-time data analysis. internationalpheromones.com This would allow for more efficient and accurate pest monitoring programs, enabling growers to make more informed and timely decisions about control measures. plantarchives.org This integration is a vital step towards high-tech, sustainable crop protection.

Q & A

Q. What experimental protocols are recommended for synthesizing Methyl (E)-14-methylhexadec-8-enoate with high stereochemical purity?

  • Methodological Answer : Synthesis should involve esterification of (E)-14-methylhexadec-8-enoic acid using methanol under acid catalysis (e.g., sulfuric acid). Monitor reaction progress via thin-layer chromatography (TLC) and confirm completion using gas chromatography-mass spectrometry (GC-MS). Purify via fractional distillation or column chromatography. Validate stereochemistry using nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants in the olefinic region (δ 5.3–5.5 ppm) to confirm the E-configuration .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent oxidation. Conduct stability tests under varying temperatures (4°C, 25°C) and humidity levels (0–80% RH) using accelerated degradation studies. Analyze degradation products via high-performance liquid chromatography (HPLC) to identify optimal storage conditions. Refer to safety data sheets for non-hazardous handling guidelines, but implement standard lab PPE (gloves, goggles) due to limited toxicity data .

Q. What analytical techniques are most effective for quantifying this compound in complex lipid mixtures?

  • Methodological Answer : Use GC-MS with a polar capillary column (e.g., DB-WAX) for separation, coupled with electron ionization for fragmentation. For quantification, employ internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate methods via spike-recovery experiments (90–110% recovery range) and limit of detection (LOD) calculations. Cross-validate with NMR if isomer interference is suspected .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what limitations exist in current approaches?

  • Methodological Answer : Apply density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) and molecular dynamics (MD) simulations to study membrane interactions. Use software like Gaussian or GROMACS. Validate predictions against experimental data (e.g., antimicrobial assays). Limitations include force field inaccuracies for branched alkenes and solvent effects; address these by calibrating parameters using crystallographic data from similar esters .

Q. What strategies resolve contradictions between experimental and theoretical data for this compound’s thermodynamic properties?

  • Methodological Answer : Conduct systematic reviews of existing literature to identify confounding variables (e.g., impurities, solvent polarity). Replicate disputed experiments under controlled conditions (e.g., standardized calorimetry protocols). Perform meta-analyses to quantify heterogeneity across studies using tools like RevMan. If discrepancies persist, propose revised computational models incorporating entropy contributions from conformational flexibility .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate the metabolic pathways of this compound in microbial systems?

  • Methodological Answer : Synthesize isotopically labeled analogs via catalytic deuteration or ¹³C-methylation. Track incorporation into microbial biomass using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare labeled vs. unlabeled metabolite profiles to identify β-oxidation intermediates. Use kinetic isotope effect (KIE) studies to rate-limit enzymatic steps .

Q. What experimental designs minimize batch-to-batch variability in this compound production for reproducibility studies?

  • Methodological Answer : Implement factorial design (DoE) to optimize reaction parameters (temperature, catalyst concentration). Use statistical process control (SPC) charts to monitor purity across batches. Include negative controls (e.g., solvent-only reactions) and replicate experiments (n ≥ 3). Publish raw data and processing scripts in open repositories to enable independent validation .

Q. How do structural modifications (e.g., chain branching, double-bond position) affect the physicochemical properties of this compound?

  • Methodological Answer : Synthesize analogs with systematic variations (e.g., Δ10 vs. Δ8 double bonds) and compare properties via differential scanning calorimetry (melting points), Langmuir trough assays (surface activity), and octanol-water partition coefficients (log P). Use QSAR models to correlate structural features with bioactivity, ensuring training datasets include diverse ester derivatives .

Methodological Notes

  • Data Presentation : Tabulate raw and processed data with error margins (e.g., ±SD). Use box plots for batch variability comparisons and heatmaps for metabolic pathway visualizations .
  • Ethical Compliance : Disclose synthesis byproducts and environmental impacts in supplementary materials. Follow institutional guidelines for chemical disposal .
  • Literature Synthesis : Prioritize peer-reviewed journals over grey literature. Use tools like Zotero for citation management and avoid over-reliance on single-source datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.